molecular formula C15H16N2OS B4976785 N-[2-(2,3-dihydroindol-1-yl)ethyl]thiophene-2-carboxamide

N-[2-(2,3-dihydroindol-1-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B4976785
M. Wt: 272.4 g/mol
InChI Key: FWQKMQAXFGSRCA-UHFFFAOYSA-N
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Description

N-[2-(2,3-dihydroindol-1-yl)ethyl]thiophene-2-carboxamide is a compound that belongs to the class of organic compounds known as indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry. The compound features a thiophene ring, which is a five-membered ring containing sulfur, and an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydroindol-1-yl)ethyl]thiophene-2-carboxamide typically involves the following steps:

    Formation of 2,3-dihydroindole: This can be achieved by the reduction of indole derivatives using various reducing agents such as boron hydrides.

    Alkylation: The 2,3-dihydroindole is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Amidation: The final step involves the reaction of the alkylated product with thiophene-2-carboxylic acid or its derivatives to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dihydroindol-1-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[2-(2,3-dihydroindol-1-yl)ethyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(2,3-dihydroindol-1-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can lead to various biological effects. The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    2,3-dihydroindole derivatives: Compounds with similar core structures but different functional groups.

    Thiophene-2-carboxamide derivatives: Compounds with similar thiophene ring but different substituents.

Uniqueness

N-[2-(2,3-dihydroindol-1-yl)ethyl]thiophene-2-carboxamide is unique due to the combination of the indole and thiophene moieties, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c18-15(14-6-3-11-19-14)16-8-10-17-9-7-12-4-1-2-5-13(12)17/h1-6,11H,7-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQKMQAXFGSRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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